Elubrixin tosylate, identified by the Chemical Abstracts Service number 960495-43-6, is a selective and competitive antagonist of the C-X-C motif chemokine receptor 2 and interleukin-8 receptor. It is recognized for its potential therapeutic applications in treating inflammatory conditions such as inflammatory bowel disease and chronic obstructive pulmonary disease. The compound is notable for its oral bioavailability and reversible action, making it a significant candidate in pharmacological research .
Elubrixin tosylate is classified under small organic molecules utilized primarily in medicinal chemistry. Its synthesis originates from elubrixin, which serves as the parent compound. The compound is categorized as a drug candidate due to its targeted action on specific receptors involved in inflammatory responses .
The synthesis of elubrixin tosylate involves several key steps:
Elubrixin tosylate has a complex molecular structure characterized by the following:
The molecular structure consists of multiple functional groups that contribute to its biological activity, including aromatic rings, amine groups, and sulfonate functionalities .
Elubrixin tosylate can participate in various chemical reactions:
These reactions provide pathways for modifying elubrixin tosylate to enhance its pharmacological properties or to create derivatives with novel activities.
Elubrixin tosylate functions primarily as an antagonist of the C-X-C motif chemokine receptor 2 and interleukin-8 receptor. Its mechanism involves:
This antagonistic action helps mitigate inflammatory responses mediated by these receptors, providing therapeutic benefits in conditions characterized by excessive inflammation .
Elubrixin tosylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how elubrixin tosylate behaves in biological systems and during pharmaceutical formulation.
Elubrixin tosylate has a broad spectrum of applications across various fields:
Elubrixin tosylate (SB-656933 tosylate) is a potent and selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2), a G-protein-coupled receptor (GPCR) critically involved in neutrophil recruitment and activation. This small-molecule inhibitor exhibits high-affinity binding (IC₅₀ values of 260.7 nM for CD11b upregulation and 310.5 nM for neutrophil shape change) and functions as a competitive, reversible blocker of interleukin-8 (IL-8) receptor signaling [1] [2] [6]. Its chemical structure comprises a diarylurea core modified with halogenated phenyl rings and a piperazinylsulfonyl group, with the tosylate salt enhancing aqueous solubility and stability without altering biological activity [1] [8]. As a prototype in CXCR2 antagonist research, elubrixin tosylate bridges foundational immunology studies and emerging oncology applications, providing a template for targeting chemokine-driven inflammation in disease pathogenesis [3] [4].
CXCR2 is a master regulator of neutrophil trafficking, activated by ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8/IL-8). Upon ligand binding, CXCR2 triggers GTP-Gα protein dissociation, initiating calcium flux and downstream Ras/MAPK and PI3K pathways that drive chemotaxis, degranulation, and CD11b integrin upregulation [4]. This receptor is expressed on neutrophils, monocytes, and endothelial cells, positioning it as a nexus for innate immune responses. In pathological contexts, CXCR2 signaling becomes dysregulated:
Table 1: Key Functional Effects of CXCR2 Signaling in Disease Contexts
Disease Category | CXCR2-Dependent Process | Downstream Impact |
---|---|---|
Airway Inflammation (COPD, asthma) | Neutrophil shape change and CD11b upregulation | Bronchial damage, mucus hypersecretion |
Autoimmune Disorders (IBD, arthritis) | Neutrophil adhesion to endothelial cells | Barrier disruption, osteoclast activation |
Solid Tumors (e.g., lung, colon) | MDSC recruitment via CXCL1/CXCL8 | T-cell suppression, VEGF-mediated angiogenesis |
Elubrixin tosylate’s efficacy in preclinical models stems from interrupting these cascades, evidenced by reduced neutrophil infiltration in rodent endotoxin challenge tests [3] [6].
Developed by GlaxoSmithKline in the mid-2000s, elubrixin (SB-656933) emerged from a class of diarylurea-based CXCR2 inhibitors designed for oral bioavailability and receptor selectivity. Its tosylate salt form was engineered to optimize pharmacokinetics without compromising antagonism [1] [8]. Key milestones include:
Table 2: Evolution of Select CXCR2 Antagonists Inspired by Elubrixin Tosylate
Compound | Structural Class | Key Improvements | Development Status |
---|---|---|---|
Elubrixin tosylate | Diarylurea | Oral activity, reversible binding | Phase II (discontinued) |
AZD5069 (Vimnerixin) | Bicyclic azaindole | Enhanced receptor residence time | Phase II for bronchiectasis |
Navarixin (SCH 527123) | Squaramide | Dual CXCR1/2 inhibition | Phase II for pancreatic cancer |
Elubrixin tosylate’s dual applicability in inflammation and cancer models underscores the mechanistic overlap between these fields. Chronic inflammation drives 15–20% of cancers, with CXCR2 mediating crosstalk between stromal, immune, and tumor cells [5] [9]. Key translational insights include:
Table 3: Preclinical Evidence for CXCR2 Antagonism in Oncology
Cancer Type | Model System | Intervention | Key Outcome |
---|---|---|---|
Colorectal Cancer | Azoxymethane/DSS-induced mice | CXCR2 antagonist + anti-PD-1 | 50% reduction in tumor burden vs. control |
Breast Cancer Metastasis | 4T1 syngeneic model | Elubrixin analog (SB-265610) | 70% decrease in lung nodules |
Hepatocellular Carcinoma | DEN-induced rats | CXCR2 siRNA + elubrixin | Suppressed IL-1β/NF-κB axis |
This paradigm exemplifies how elubrixin tosylate—though clinically discontinued—remains a tool for deconstructing inflammation-oncology links and refining next-generation antagonists [4] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8